5,8-Bis(4-cyanophenyl)quinoxaline
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Overview
Description
5,8-Bis(4-cyanophenyl)quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant interest in various scientific fields. This compound is characterized by its quinoxaline core, which is substituted with two 4-cyanophenyl groups at the 5 and 8 positions. The presence of the cyano groups enhances its electronic properties, making it a valuable compound in materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(4-cyanophenyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method includes the use of titanium silicate-1 as a catalyst in methanol at room temperature . Another approach involves the reaction of 4,5-diamino-3,6-dibromophthalonitrile with appropriate aryl aldehydes under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(4-cyanophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, titanium silicate-1
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of amines .
Scientific Research Applications
5,8-Bis(4-cyanophenyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5,8-Bis(4-cyanophenyl)quinoxaline exerts its effects is primarily through its interaction with molecular targets in biological systems. The cyano groups enhance its ability to participate in electron transfer processes, making it effective in various catalytic and electronic applications . In biological systems, it may interact with enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the cyano groups.
2,3-Bis(4-cyanophenyl)quinoxaline: A similar compound with cyano groups at different positions.
5,8-Bis(4-bromophenyl)quinoxaline: A derivative with bromine substituents instead of cyano groups.
Uniqueness
5,8-Bis(4-cyanophenyl)quinoxaline is unique due to the presence of the cyano groups at the 5 and 8 positions, which significantly enhance its electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and strong electronic interactions .
Properties
CAS No. |
919282-37-4 |
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Molecular Formula |
C22H12N4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[8-(4-cyanophenyl)quinoxalin-5-yl]benzonitrile |
InChI |
InChI=1S/C22H12N4/c23-13-15-1-5-17(6-2-15)19-9-10-20(22-21(19)25-11-12-26-22)18-7-3-16(14-24)4-8-18/h1-12H |
InChI Key |
MVMROGPZFUYTRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C#N)N=CC=N3 |
Origin of Product |
United States |
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